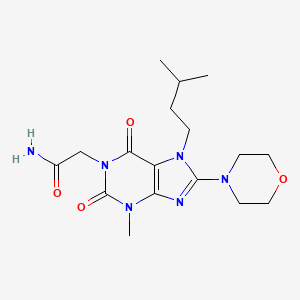

2-(7-isopentyl-3-methyl-8-morpholino-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Descripción

2-(7-Isopentyl-3-methyl-8-morpholino-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a purine derivative with a complex substitution pattern. Its core structure includes:

- Position 1: An acetamide group directly attached via the purine nitrogen.

- Position 3: A methyl group.

- Position 7: An isopentyl (3-methylbutyl) chain.

- Position 8: A morpholino (tetrahydro-1,4-oxazine) ring.

This compound is structurally distinct due to the combination of a medium-length branched alkyl chain (isopentyl), a methyl group, and the morpholino substituent.

Propiedades

IUPAC Name |

2-[3-methyl-7-(3-methylbutyl)-8-morpholin-4-yl-2,6-dioxopurin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O4/c1-11(2)4-5-22-13-14(19-16(22)21-6-8-27-9-7-21)20(3)17(26)23(15(13)25)10-12(18)24/h11H,4-10H2,1-3H3,(H2,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDQXHWIAZKWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(7-isopentyl-3-methyl-8-morpholino-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic compound belonging to the purine class. Its unique structure includes a purine core with a morpholino group and an isopentyl chain, which may enhance its biological activity through improved interactions with biological targets.

Structural Characteristics

The compound features:

- Purine Core : A bicyclic structure that is fundamental to many biological molecules.

- Morpholino Group : This substitution can influence the compound's solubility and ability to penetrate biological membranes.

- Isopentyl Chain : This hydrophobic group may enhance the compound's interaction with lipid membranes.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds helps elucidate the potential biological activity of 2-(7-isopentyl-3-methyl-8-morpholino-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methylxanthine | Methyl group at position 7 | Antioxidant |

| 8-Aminoadenosine | Amino group at position 8 | Antiviral |

| 9-(2-Hydroxyethyl)adenine | Hydroxyethyl substitution | Anticancer |

While specific mechanisms for this compound are not fully characterized, it is hypothesized that its activity may involve:

- Inhibition of Nucleotide Synthesis : By mimicking natural substrates in nucleotide metabolism.

- Interference with Viral Replication : By integrating into viral nucleic acids or inhibiting viral polymerases.

Case Studies and Research Findings

Though detailed case studies specifically on this compound are scarce, related research on purine derivatives provides valuable insights:

- Antiviral Studies : Research has demonstrated that certain purine analogs can inhibit viral RNA polymerases effectively. For instance, studies on adenosine analogs have shown promising results against various RNA viruses.

- Anticancer Research : Compounds like 8-Aminoadenosine have been explored for their ability to inhibit cancer cell proliferation through interference with DNA synthesis pathways.

- Pharmacokinetic Studies : Investigations into similar compounds reveal that modifications in the side chains (like the isopentyl group) can significantly affect bioavailability and metabolic stability.

Comparación Con Compuestos Similares

Analysis :

- The isopentyl group (target compound) balances lipophilicity and steric bulk, contrasting with the highly lipophilic hexadecyl chain () and the aromatic 3-phenylpropyl group ().

Position 8 Functionalization

Analysis :

- The morpholino group in the target compound introduces a rigid, polar heterocycle, improving aqueous solubility compared to sulfur-containing analogs.

- Sulfanyl-linked acetamides (–3) prioritize hydrophobic interactions but may exhibit lower solubility.

Acetamide Linkage Variations

Analysis :

- Sulfanyl linkers (–3) introduce conformational flexibility but may increase metabolic susceptibility.

Physicochemical and Pharmacokinetic Profiles

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction parameters (e.g., temperature, pH) be controlled to maximize yield and purity?

- Methodological Answer : A stepwise synthesis approach is recommended, starting with the functionalization of the purine core. For example, the morpholino and isopentyl groups can be introduced via nucleophilic substitution under controlled anhydrous conditions (40–60°C, pH 7–8). Final acetamide coupling may require carbodiimide-mediated activation (e.g., EDC/HOBt) in DMF at 0–4°C. Purification via reverse-phase HPLC or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the target compound ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., morpholino protons at δ 3.5–3.7 ppm, isopentyl methyl groups at δ 0.9–1.1 ppm) .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected m/z ~432.2) and detects impurities .

-

HPLC : A C18 column with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water (70:30) as the mobile phase .

Table 1 : Key Characterization Techniques and Detection Limits

Technique Parameter Analyzed Detection Limit ¹H NMR Structural integrity ~1% impurities HRMS Molecular weight <0.01 Da error HPLC Purity 0.1% impurities

Q. How does the compound’s solubility profile in common solvents influence its applicability in in vitro assays?

- Methodological Answer : Solubility screening in DMSO, PBS, and ethanol is essential. For instance, if the compound is poorly soluble in aqueous buffers (<10 µM), use DMSO stocks (≤0.1% final concentration) to avoid cytotoxicity artifacts. Solubility can be enhanced via co-solvents (e.g., 5% PEG-400 in PBS) .

Table 2 : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for stock |

| PBS (pH 7.4) | <0.1 | Requires co-solvents |

| Ethanol | ~5 | Limited for cell assays |

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions (e.g., docking studies)?

- Methodological Answer :

- Orthogonal Validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding affinities.

- Parameter Adjustment : Re-evaluate computational models (e.g., molecular dynamics simulations) using explicit solvent conditions and flexible docking protocols to account for conformational changes .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the morpholino and isopentyl groups in target binding?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing morpholino with piperazine or varying isopentyl chain length). Test analogs in enzyme inhibition assays (e.g., IC₅₀ comparisons) and correlate with steric/electronic properties via Hammett or Craig plots. X-ray crystallography of target-ligand complexes provides atomic-level insights .

Q. What methodological considerations are critical when transitioning from in vitro to in vivo studies, particularly regarding metabolic stability?

- Methodological Answer :

- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS/MS to quantify parent compound depletion over time.

- Pharmacokinetic (PK) Profiling : In rodent models, measure plasma half-life (t₁/₂) and bioavailability via intravenous vs. oral administration. Adjust formulations (e.g., lipid nanoparticles) if clearance rates are excessive .

Q. How can researchers address discrepancies in biological activity across different cell lines or assay formats?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive controls (e.g., reference inhibitors). Use multiplexed assays (e.g., Luminex) to compare activity in parallel. Confounding factors like efflux pumps (e.g., P-gp) can be assessed via co-treatment with verapamil .

Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions (pH, temperature)?

- Methodological Answer : Conduct forced degradation studies:

- Thermal Stability : Incubate at 37°C in PBS (pH 7.4) for 72 hours, monitoring degradation via HPLC.

- pH Stability : Test in buffers ranging from pH 2 (simulating gastric fluid) to pH 9, using LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between enzymatic assays and cell-based readouts?

- Methodological Answer :

- Membrane Permeability : Measure passive diffusion (PAMPA assay) or active transport (Caco-2 monolayer) to determine if poor cellular uptake explains reduced activity.

- Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions that may mask target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.